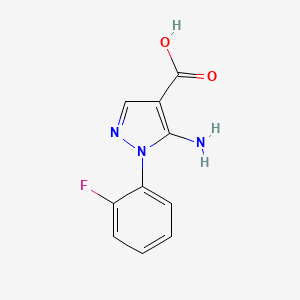

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBRRQXKEBSCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395244 | |

| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618091-61-5 | |

| Record name | 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of 5-Aminopyrazole Derivatives

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 5-aminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the C5 position.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets.[1][2] The polyfunctional nature of the 5-aminopyrazole core, with its multiple nucleophilic sites, allows for the creation of diverse chemical libraries, including fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines.[1]

Derivatives of 5-aminopyrazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3][4] This guide provides a technical overview of these key biological activities, focusing on the underlying mechanisms of action, and presents validated experimental protocols for their evaluation, aimed at researchers and professionals in drug discovery and development.

Anticancer Activity: Targeting the Engines of Cell Proliferation

One of the most extensively studied applications of 5-aminopyrazole derivatives is in oncology.[1][3][4] These compounds often exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, particularly protein kinases.[5]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Many 5-aminopyrazole derivatives are designed as ATP-competitive kinase inhibitors. The pyrazole core acts as a bioisostere for the purine ring of ATP, anchoring the molecule in the enzyme's active site through hydrogen bonding interactions, while appended substituents provide selectivity and potency for the target kinase.

Prominent kinase targets for 5-aminopyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): Dinaciclib, a potent multi-CDK inhibitor, features a pyrazole core and is investigated for its ability to induce cell cycle arrest and apoptosis.[1]

-

p38 MAP Kinase (p38 MAPK): This kinase is involved in inflammatory responses and cellular stress. 5-aminopyrazole derivatives have been developed as highly selective inhibitors of p38 MAPK, showing potential in both inflammation and cancer.[3][5]

-

Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1): Crizotinib is a clinically approved drug for non-small cell lung carcinoma (NSCLC) that inhibits both ALK and ROS1 tyrosine kinases.[1]

-

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved 5-aminopyrazole, is a reversible BTK inhibitor used for treating mantle cell lymphoma (MCL).[3]

The inhibition of these kinases disrupts downstream signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth.

Caption: Inhibition of a Receptor Tyrosine Kinase by a 5-aminopyrazole derivative.

Data Presentation: Cytotoxicity of Novel 5-Aminopyrazoles

The cytotoxic potential of novel compounds is a primary indicator of anticancer activity. The GI₅₀ (Concentration for 50% Growth Inhibition) is a common metric used for this evaluation.

| Compound ID | Target Cell Line | GI₅₀ (µM) | Reference Compound (Cisplatin) GI₅₀ (µM) |

| 1g | SK-BR-3 (Breast Cancer) | 14.4 | 26.0 |

| 3a | CCRF-CEM (Leukemia) | < 10 | > 100 |

| 3c | RPMI-8226 (Leukemia) | < 10 | > 100 |

| 1e | CAKI-1 (Renal Cancer) | < 10 | 15.5 |

| Data synthesized from studies evaluating novel 5-aminopyrazole derivatives against various cancer cell lines.[3] |

Experimental Protocol: Cell Viability (MTS) Assay

This protocol provides a robust method for assessing the effect of 5-aminopyrazole derivatives on cancer cell viability. The assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan product.

Principle: The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivatives in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium + solvent) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

-

MTS Reagent Addition: Add 20 µL of a single, ready-to-use MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the metabolic rate of the cell line and should be determined empirically.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. 5-Aminopyrazole derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Mechanism of Action: COX-2 Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a validated strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Certain 5-aminopyrazole derivatives have shown high potency and selectivity for COX-2 over COX-1.[2] For instance, celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[1] By blocking the COX-2 active site, these compounds prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.[1]

Data Presentation: In Vitro COX-2 Inhibition

| Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) |

| Derivative 33 | 39 | 13800 | 353.8 |

| Derivative 34 | 34 | 14200 | 417.6 |

| Celecoxib (Ref.) | 45 | >10000 | >222 |

| Data from an in vitro colorimetric enzyme immunoassay (EIA) for COX-1/COX-2 inhibition.[2] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 5-Aminopyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][4]

Mechanism of Action

The antimicrobial mechanisms of 5-aminopyrazoles are diverse and can depend on the specific substitutions on the pyrazole ring. While not always fully elucidated, proposed mechanisms include:

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Wall Synthesis: Interfering with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Membrane Disruption: Altering the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

For example, certain pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 5-aminopyrazole precursors, have shown powerful antimicrobial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Aspergillus niger).[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth, a key metric for antimicrobial efficacy.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the 5-aminopyrazole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Conclusion and Future Perspectives

The 5-aminopyrazole scaffold remains a highly productive and versatile framework in the field of drug discovery. Its derivatives have yielded clinical candidates and approved drugs across multiple therapeutic areas, most notably in oncology and inflammation. The success of compounds like Crizotinib and Pirtobrutinib underscores the potential of this chemical class.[1][3]

Future research will likely focus on several key areas:

-

Target Selectivity: Synthesizing next-generation derivatives with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows.

-

Novel Mechanisms: Exploring new biological targets and mechanisms of action beyond kinase and COX inhibition.

-

Combinatorial Therapies: Evaluating the synergistic potential of 5-aminopyrazole derivatives in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of the chemical space around the 5-aminopyrazole core, guided by robust biological evaluation and structure-activity relationship studies, promises to deliver novel and effective therapeutics for a wide range of human diseases.

References

- Al-Ostath, A., Abosheqir, A., Al-Ktaishat, A., El-Faham, A., & de la Torre, B. (2025).

- Ingrasci, E., Cosconati, S., Bertamino, A., et al. (2024).

- Singh, P., & Kumar, D. (Date unavailable). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC NIH.

- BenchChem. (n.d.).

- Ibrahim, M. A., et al. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing.

- Russo, A., & Ciaffaglione, V. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC PubMed Central.

- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols. Thermo Fisher Scientific - US.

- Abcam. (n.d.).

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Tapestry: A Technical Guide to the Putative Mechanism of Action of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid as a p38 MAP Kinase Inhibitor

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound, 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Based on structural homology to known pharmacophores, we hypothesize that this molecule functions as a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory and stress responses. This document provides an in-depth exploration of the p38 MAPK signaling pathway, the putative binding modalities of pyrazole-based inhibitors, and a comprehensive suite of experimental protocols for the validation of this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: A Structurally-Informed Hypothesis

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific compound, 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, while not extensively characterized in publicly available literature, possesses key structural motifs common to a class of highly selective p38 MAP kinase inhibitors.[2] Notably, the 5-aminopyrazole core is a well-established pharmacophore that has been successfully leveraged to design potent inhibitors of this critical kinase.[3] Therefore, this guide puts forth the scientifically-grounded hypothesis that 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid exerts its biological effects through the inhibition of the p38 MAP kinase signaling pathway. The subsequent sections will elaborate on this proposed mechanism and provide the experimental framework necessary to rigorously test this hypothesis.

The p38 MAP Kinase Signaling Pathway: A Central Hub for Cellular Stress Response

The p38 MAP kinase pathway is a crucial signaling cascade that translates extracellular stimuli into a wide array of cellular responses, including inflammation, apoptosis, cell cycle regulation, and differentiation.[4] This pathway is a key component of the cellular stress response machinery and is activated by a variety of stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and lipopolysaccharides (LPS).[5][6]

The core of the p38 MAPK pathway is a three-tiered kinase cascade:

-

MAP Kinase Kinase Kinases (MAP3Ks): These upstream kinases (e.g., TAK1, ASK1) are activated by various stimuli and, in turn, phosphorylate and activate the MAP2Ks.[7]

-

MAP Kinase Kinases (MAP2Ks): The primary activators of p38 MAP kinases are MKK3 and MKK6, which dually phosphorylate p38 on conserved threonine and tyrosine residues (Thr180 and Tyr182).[5]

-

p38 MAP Kinases: The central effectors of this pathway, the p38 kinases, are a family of serine/threonine kinases comprising four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[5] Once activated, they phosphorylate a diverse range of downstream substrates.

Downstream of p38, a multitude of substrates are phosphorylated, leading to the propagation of the signal. Key substrates include other protein kinases, such as MAPK-activated protein kinase 2 (MK2), and transcription factors like ATF2, MEF2, and p53.[5] The phosphorylation of these substrates ultimately culminates in the cellular response to the initial stressor.

Figure 1: The p38 MAP Kinase Signaling Cascade.

Proposed Mechanism of Action: Allosteric Inhibition of p38 MAP Kinase

Based on the structural features of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid and the known binding modes of similar pyrazole-based inhibitors, we propose a mechanism of allosteric inhibition. Many potent and selective p38 inhibitors, such as BIRB 796, do not directly compete with ATP for binding to the active site.[8] Instead, they bind to a distinct, allosteric pocket adjacent to the ATP-binding site.[8]

This allosteric binding event is proposed to induce a significant conformational change in the p38 kinase. Specifically, the inhibitor stabilizes the DFG (Asp-Phe-Gly) motif in an "out" conformation, which is incompatible with ATP binding. This "DFG-out" conformation sterically hinders the proper orientation of ATP in the active site, thereby preventing the phosphotransfer reaction.

The key interactions stabilizing this inhibited conformation are likely to involve:

-

Hydrogen Bonding: The pyrazole core and the carboxylic acid moiety of the topic compound can form critical hydrogen bonds with residues in the allosteric pocket.

-

Hydrophobic Interactions: The 2-fluorophenyl group is predicted to occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.

This allosteric mode of inhibition offers a potential advantage in terms of selectivity over other kinases, as the allosteric pocket is often less conserved than the highly conserved ATP-binding site.

Experimental Validation of the Proposed Mechanism

To rigorously validate the hypothesis that 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a p38 MAP kinase inhibitor, a multi-faceted experimental approach is required. The following sections detail the key assays and workflows.

In Vitro Enzymatic Assay

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of p38α, the most well-characterized isoform.

Protocol:

-

Reagents and Materials:

-

Recombinant human p38α kinase (active)

-

Biotinylated substrate peptide (e.g., biotin-MEF2A)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid (test compound)

-

Known p38 inhibitor (positive control, e.g., SB203580)

-

DMSO (vehicle control)

-

Streptavidin-coated plates

-

Anti-phospho-substrate antibody conjugated to a detectable label (e.g., HRP, fluorophore)

-

Detection reagent

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls in DMSO.

-

In a microplate, add the assay buffer, recombinant p38α kinase, and the substrate peptide.

-

Add the diluted test compound, positive control, or vehicle control to the respective wells.

-

Pre-incubate the mixture to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase reaction.

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated substrate.

-

Wash the plate to remove unbound components.

-

Add the anti-phospho-substrate antibody and incubate.

-

Wash the plate.

-

Add the detection reagent and measure the signal (e.g., absorbance, fluorescence).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[9]

-

Figure 2: Workflow for the in vitro p38 MAP Kinase Enzymatic Assay.

Cell-Based Functional Assays

To confirm the activity of the compound in a cellular context, assays that measure the downstream consequences of p38 inhibition are essential.

Rationale: p38 MAP kinase is a critical regulator of TNF-α production in response to LPS stimulation.[3]

Protocol:

-

Cell Culture:

-

Culture human monocytic cells (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).

-

-

Procedure:

-

Pre-treat the cells with various concentrations of the test compound or controls for a specified time.

-

Stimulate the cells with LPS to induce TNF-α production.

-

Incubate for an appropriate duration.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration.

-

Determine the EC50 value, the effective concentration that inhibits 50% of the TNF-α production.

-

Rationale: An active p38 inhibitor will reduce the phosphorylation of its direct downstream substrates, such as MK2.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa, A375P).[1]

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with a p38 activator (e.g., anisomycin, UV radiation).

-

-

Procedure:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2.

-

Wash the membrane and probe with appropriate secondary antibodies conjugated to HRP.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-MK2 and total MK2.

-

Normalize the p-MK2 signal to the total MK2 signal.

-

Compare the levels of p-MK2 in compound-treated cells to stimulated, untreated cells.

-

Target Engagement and Binding Assays

To confirm direct binding to p38 and to elucidate the binding mechanism, target engagement and biophysical assays can be employed.

Examples of Assays:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

Surface Plasmon Resonance (SPR): Monitors the binding kinetics (association and dissociation rates) in real-time.

-

X-ray Crystallography: Provides a high-resolution structure of the compound bound to p38, confirming the binding site and key interactions.[2]

Data Summary and Interpretation

The data generated from the aforementioned assays should be compiled and analyzed to build a comprehensive profile of the compound's activity.

Table 1: In Vitro and Cellular Activity of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid and Control Compounds

| Compound | p38α Enzymatic IC50 (nM) | TNF-α Inhibition EC50 (nM) | MK2 Phosphorylation Inhibition (at 1 µM) |

| 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| SB203580 (Positive Control) | 50 - 500[10] | [Literature or Experimental Value] | >90% |

| Inactive Analogue (Negative Control) | >10,000 | >10,000 | <10% |

Interpretation:

-

A low nanomolar IC50 value in the enzymatic assay would indicate potent direct inhibition of p38α.

-

A corresponding low nanomolar EC50 in the TNF-α inhibition assay would demonstrate cellular potency and confirm that the compound can engage its target in a biological system.

-

Significant inhibition of MK2 phosphorylation would provide further evidence of on-target activity.

-

Data from binding assays would confirm direct interaction with p38 and could elucidate the binding kinetics and thermodynamics.

Conclusion

The structural characteristics of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid strongly suggest its potential as a p38 MAP kinase inhibitor. The proposed allosteric mechanism of action, involving the stabilization of the "DFG-out" conformation, provides a compelling rationale for its anticipated potency and selectivity. The experimental workflows detailed in this guide offer a robust framework for the comprehensive validation of this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical development in therapeutic areas where p38 MAP kinase plays a pathological role, such as inflammatory diseases and certain cancers.

References

- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.

- Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(21), 6486.

- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(25), 5539-5551.

- Gfesser, G. A., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(24), 5178-5192.

- Goldstein, D. M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6870-6874.

- Lee, J. C., et al. (2014). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 19(9), 15097-15119.

- Kumar, A., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemMedChem, 18(10), e202300085.

- American Chemical Society. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(24), 5178-5192.

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

- Salt, T. E., & Cordeiro, M. F. (2006). Assessment of a P38 Mitogen-Activated Protein Kinase (MAPK) Inhibitor in Experimental Glaucoma. Investigative Ophthalmology & Visual Science, 47(13), 3465.

- Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology, 41(4), e00553-20.

-

ResearchGate. (n.d.). IC50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. Retrieved from [Link]

-

GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]

-

Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

-

CUSABIO. (n.d.). MAPK signaling pathway. Retrieved from [Link]

-

QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using NMR spectroscopy.

Introduction: The Significance of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the aminopyrazole class of compounds, which are recognized for their diverse biological activities. The incorporation of a fluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural characterization is paramount for understanding its bioactivity and for the development of new chemical entities. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the protons within the molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds. The analysis will be presented region by region, discussing the expected chemical shifts (δ), multiplicities, and coupling constants (J).

The following diagram illustrates the molecular structure and the proton labeling scheme that will be used throughout this guide.

Caption: Molecular structure of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid with proton labeling.

Aromatic Region (δ 7.0 - 8.0 ppm)

The protons of the 2-fluorophenyl ring are expected to resonate in this region. The electron-withdrawing nature of the fluorine atom and the pyrazole ring will deshield these protons. The splitting patterns will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H6' : This proton is ortho to the pyrazole substituent and meta to the fluorine atom. It is expected to appear as a doublet of triplets (dt) or a multiplet. The ortho coupling to H5' (³JHH) will be around 7-8 Hz, and the meta coupling to H4' (⁴JHH) will be smaller, around 2-3 Hz. A small four-bond coupling to fluorine (⁴JHF) might also be observed.

-

H3' : This proton is ortho to the fluorine atom and meta to the pyrazole substituent. It is expected to appear as a triplet of doublets (td) or a multiplet. The ortho H-H coupling to H4' (³JHH) will be around 7-8 Hz, and the ortho H-F coupling (³JHF) will be in the range of 8-10 Hz.

-

H4' & H5' : These protons are meta and para to the fluorine atom, respectively. They will likely appear as complex multiplets due to overlapping signals and multiple couplings. The expected couplings include ortho and meta H-H couplings, as well as four-bond (⁴JHF) and five-bond (⁵JHF) couplings to fluorine.

Pyrazole Ring Proton (δ ~8.0 ppm)

-

H3 : The single proton on the pyrazole ring is at the C3 position. In the unsubstituted pyrazole, this proton resonates around 7.6 ppm. However, the presence of the electron-withdrawing carboxylic acid group at C4 and the 2-fluorophenyl group at N1 will likely shift this proton downfield. A chemical shift of approximately 8.0 ppm is predicted. This proton will appear as a singlet, as there are no adjacent protons to couple with. Long-range coupling to the fluorine on the phenyl ring (⁵JHF) is possible but likely to be very small (< 1 Hz) and may only result in slight broadening of the singlet.

Exchangeable Protons (Variable Chemical Shifts)

The protons of the amino (NH₂) and carboxylic acid (COOH) groups are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature.

-

COOH Proton : The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm.[1] This signal will disappear upon the addition of a few drops of D₂O to the NMR sample due to proton-deuterium exchange.

-

NH₂ Protons : The amino group protons will also appear as a broad singlet. The chemical shift can vary significantly, but a range of δ 5-7 ppm is a reasonable prediction in a solvent like DMSO-d₆. This signal will also disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H3 | ~8.0 | s | - |

| H3' | 7.2 - 7.5 | m | ³JHH ≈ 7-8, ³JHF ≈ 8-10 |

| H4' | 7.2 - 7.5 | m | ³JHH ≈ 7-8, ⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7 |

| H5' | 7.1 - 7.4 | m | ³JHH ≈ 7-8, ⁴JHH ≈ 2-3, ⁵JHF ≈ 2-3 |

| H6' | 7.5 - 7.8 | m | ³JHH ≈ 7-8, ⁴JHH ≈ 2-3, ⁴JHF ≈ 1-2 |

| NH₂ | 5.0 - 7.0 | br s | - |

Note: br s = broad singlet, s = singlet, m = multiplet. These are predicted values and may vary in an experimental setting.

Experimental Considerations for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental parameters should be considered.

Sample Preparation

-

Solvent Selection : A deuterated polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This choice is crucial for several reasons:

-

It will effectively dissolve the compound, which is likely to have limited solubility in less polar solvents like chloroform-d (CDCl₃) due to the presence of the carboxylic acid and amino groups.

-

It will allow for the observation of the exchangeable protons of the carboxylic acid and amino groups. In protic solvents like D₂O or methanol-d₄, these protons would rapidly exchange with the solvent, leading to the disappearance of their signals.

-

-

Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a modern NMR spectrometer.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer Frequency : A high-field NMR spectrometer (e.g., 400 MHz or higher) is advantageous for resolving the complex multiplets in the aromatic region.

-

Acquisition Parameters :

-

Number of Scans : 16 to 64 scans should be adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally sufficient.

-

Pulse Width : A 90° pulse should be used for quantitative measurements, while a 30° or 45° pulse can be used to reduce the experiment time for routine qualitative analysis.

-

-

D₂O Exchange : To confirm the identity of the exchangeable protons (COOH and NH₂), a D₂O exchange experiment should be performed. After acquiring the initial spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable protons will disappear.

The following diagram illustrates a typical workflow for the ¹H NMR analysis of the title compound.

Caption: Workflow for the ¹H NMR analysis of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Conclusion

The ¹H NMR spectrum of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is predicted to exhibit distinct signals that can be used for its unambiguous structural confirmation. The key features include a downfield singlet for the pyrazole proton, a complex set of multiplets for the 2-fluorophenyl protons showing both H-H and H-F couplings, and two broad singlets for the exchangeable amino and carboxylic acid protons. This technical guide provides a solid framework for the interpretation of the experimental spectrum and highlights the important experimental considerations for acquiring high-quality data.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

-

Foces-Foces, C., Llamas-Saiz, A. L., & Elguero, J. (1997). Structure of 3-Nitropyrazole in Solution and in the Solid State. Journal of Physical Organic Chemistry, 10(8), 637-645. [Link]

-

Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312-o1313. [Link]

Sources

"structure-activity relationship of 5-aminopyrazole inhibitors"

An In-depth Technical Guide to the Structure-Activity Relationship of 5-Aminopyrazole Inhibitors

Abstract

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological entities, particularly protein kinases.[1][2] Its inherent ability to form critical hydrogen bonds and engage in various non-covalent interactions has cemented its role in the development of numerous clinical candidates for oncology, inflammation, and infectious diseases.[3][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the potency, selectivity, and pharmacokinetic properties of 5-aminopyrazole-based inhibitors. By dissecting the influence of substitutions at each position of the pyrazole core, we offer a detailed rationale for molecular design, supported by field-proven experimental protocols and illustrative case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of novel therapeutics.

The 5-Aminopyrazole Scaffold: A Privileged Framework in Drug Discovery

The 5-aminopyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino group at the C5 position. This arrangement of atoms confers a unique electronic and steric profile, making it an exceptional building block for enzyme inhibitors.[5] A significant number of these inhibitors function as ATP-competitive agents, where the scaffold skillfully mimics the purine ring of adenosine, allowing it to bind within the highly conserved ATP-binding pocket of enzymes like protein kinases.[6]

The core value of the 5-aminopyrazole scaffold lies in its polyfunctional nature.[7] The two ring nitrogens and the exocyclic amino group can act as hydrogen bond donors and acceptors, while the carbon atoms of the ring provide a framework for attaching various substituents that can be tailored to interact with specific sub-pockets of a target enzyme. This adaptability is crucial for achieving both high potency and selectivity, a primary challenge in kinase inhibitor design.

General Pharmacophore Model for Kinase Inhibition

Most 5-aminopyrazole-based kinase inhibitors share a common binding mode. The N1 and C5-amino group often form crucial hydrogen bonds with the "hinge" region of the kinase, the flexible loop that connects the N- and C-lobes of the catalytic domain. This bidentate interaction is a key anchor for the inhibitor. Substituents at the N1, C3, and C4 positions then project into different regions of the ATP-binding site, allowing for the fine-tuning of inhibitory activity and selectivity.

Caption: General binding mode of a 5-aminopyrazole inhibitor in a kinase active site.

Deep Dive into Structure-Activity Relationships (SAR)

The biological activity of a 5-aminopyrazole inhibitor is exquisitely sensitive to the nature and position of its substituents. A systematic analysis of these relationships is fundamental to the optimization process.

N1-Position: The Selectivity Gatekeeper

The substituent at the N1 position typically points towards the "gatekeeper" residue, a critical amino acid that controls access to a deeper hydrophobic pocket.

-

Aryl and Heteroaryl Groups: Large, planar aromatic or heteroaromatic rings (e.g., phenyl, pyridyl) are frequently employed at this position.[8] The nature of substitutions on these rings can drastically alter selectivity. For instance, in the development of JNK3 inhibitors, a planar N-linked phenyl structure was found to better occupy the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, thereby conferring high selectivity.[8]

-

Alkyl Groups: Smaller alkyl groups, such as methyl or tert-butyl, can also be used. An N-methyl group was chosen for the ERK inhibitor Ravoxertinib based on its contribution to higher cell potency and metabolic stability.[1]

-

Impact on Physicochemical Properties: The N1 substituent significantly influences the molecule's overall lipophilicity and solubility, which are critical for cell permeability and oral bioavailability.

C3-Position: The Potency Driver

The C3-substituent often extends into a hydrophobic region of the ATP binding site, and its interactions are a major determinant of inhibitor potency.

-

Amide Linkages: Carboxamide groups are very common at C3, serving as versatile linkers to introduce a wide range of chemical moieties. The amide N-H can act as an additional hydrogen bond donor.

-

Aryl/Heteroaryl Groups: Direct attachment of aromatic rings can enhance potency through hydrophobic and π-stacking interactions.

-

Small Alkyl Groups: In some contexts, smaller groups like a methyl substituent are optimal. For hematopoietic progenitor kinase 1 (HPK1) inhibitors, a C3 methyl pyrazole was found to impart significant selectivity gains against the MAPK kinase family.[9]

C4-Position: Modulating Solubility and Conformation

The C4 position is often directed towards the solvent-exposed region of the active site.

-

Carboxamides and Cyano Groups: Small, polar groups like carboxamides or nitriles are well-tolerated and can be used to improve solubility. The 5-amino-1-tert-butylpyrazole-4-carboxamide scaffold, for example, was found to inhibit the p56 Lck kinase.[5]

-

Bulky Groups: Introduction of larger groups at C4 can influence the torsional angle of substituents at adjacent positions, locking the molecule into a more favorable binding conformation. However, this can also lead to steric clashes, so careful optimization is required.

C5-Amino Group: The Essential Anchor

The exocyclic amino group at C5 is arguably the most critical feature for many 5-aminopyrazole kinase inhibitors.

-

Primary Amine: The unsubstituted -NH2 group is often essential for forming the canonical bidentate hydrogen bond with the kinase hinge region.

-

Derivatization: While less common, derivatization of this amine (e.g., acylation) can be explored, though it often leads to a loss of potency unless the appended group can form alternative favorable interactions.

-

Fused Systems: The C5-amino group is a key synthon for creating fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[3][5] This strategy locks the core structure, often enhancing potency and modulating the selectivity profile.[10]

| Position | Common Substituents | Primary Role in SAR | Example Target Class |

| N1 | Phenyl, Pyridyl, tert-Butyl | Potency, Selectivity, Physicochemical Properties | JNK, ERK, p38 Kinases[1][8][11] |

| C3 | Carboxamides, Aryl groups, Methyl | Potency, Hydrophobic Interactions | Factor Xa, HPK1[9][12] |

| C4 | Carboxamides, Cyano, Benzoyl | Solubility, Conformation, Cell Permeability | Lck, CRF-1 Receptor[5] |

| C5-NH2 | Primary Amine (often unsubstituted) | H-Bonding Anchor to Kinase Hinge | Aurora Kinases, CDKs[5] |

Case Study: Aminopyrazole-Based JNK3 Inhibitors

The development of selective inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases, provides an excellent illustration of SAR principles.

Researchers found that aminopyrazole derivatives were highly potent JNK3 inhibitors with remarkable selectivity over the closely related p38 kinase.[13] The key to this selectivity was the planar nature of the N1-phenyl and C3-substituents, which fit snugly into the relatively small JNK3 active site but were not as well accommodated by the larger p38 active site.[8]

| Compound | N1-Substituent | C3-Substituent | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |

| SR-3576 | Phenyl | Phenyl-urea | 7 | >20,000 | >2800 |

| 26n | 3-Benzamide | 2-Chlorophenyl-urea | 0.9 | >10,000 | >11,000 |

Data compiled from multiple sources for illustrative purposes.[8][14]

The optimization of compound 26n involved extensive SAR studies, leading to a highly selective inhibitor with good brain penetration and favorable pharmacokinetic properties.[14] A crystal structure of a related compound (26k) in JNK3 confirmed that the C5-amino group and a pyrazole ring nitrogen form hydrogen bonds with the hinge region, while the N1 and C3 substituents occupy hydrophobic pockets, validating the proposed binding model.[13]

Experimental Protocols for SAR Elucidation

A robust and self-validating experimental workflow is critical for defining the SAR of a new inhibitor series.

Synthesis: A General Route to 5-Aminopyrazoles

The most versatile and common method for synthesizing the 5-aminopyrazole core is the condensation of a β-ketonitrile with a hydrazine derivative.[5]

Caption: Iterative workflow for SAR-driven inhibitor optimization.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve the appropriate β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Add the desired substituted or unsubstituted hydrazine hydrate (1.1 equivalents) to the solution. The reaction is often exothermic.[15]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction involves nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile carbon.[5]

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure 5-aminopyrazole derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

-

Purified recombinant target kinase

-

Specific peptide substrate for the kinase

-

ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based system like ADP-Glo™)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

5-aminopyrazole inhibitor stock solutions (in DMSO)

-

96- or 384-well assay plates

Step-by-Step Protocol:

-

Compound Plating: Serially dilute the test compounds in DMSO and then add them to the assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add the purified kinase to each well (except negative controls) and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA).

-

Signal Detection:

-

Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Add reagents to quantify the amount of ADP produced (e.g., ADP-Glo™ assay), which is proportional to kinase activity. Read the luminescence on a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 5-aminopyrazole scaffold remains a highly productive platform for the discovery of potent and selective enzyme inhibitors. A deep understanding of its structure-activity relationships is paramount for success. Key takeaways include the critical role of the C5-amino group as a hinge-binding anchor and the importance of the N1 and C3 substituents in dictating potency and selectivity. Future efforts will likely focus on exploring novel bioisosteric replacements for key functional groups to further optimize pharmacokinetic and safety profiles, as well as applying the scaffold to new and challenging biological targets beyond the kinome.[16][17] The continued integration of structure-based drug design with innovative synthetic chemistry will undoubtedly unlock the full potential of this remarkable heterocyclic system.

References

- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications.

- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PubMed Central (PMC).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central (PMC).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central (PMC).

-

5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. Available from: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

-

Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available from: [Link]

-

Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. Available from: [Link]

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. Available from: [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available from: [Link]

-

Some biologically active 5-aminopyrazole derivatives. ResearchGate. Available from: [Link]

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PubMed Central (PMC). Available from: [Link]

-

Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. PubMed. Available from: [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available from: [Link]

-

Comparison of two routes for synthesis 5-aminopyrazole derivative. JOCPR. Available from: [Link]

-

Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

-

Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 11. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. drughunter.com [drughunter.com]

- 17. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their rigid, planar structure and unique arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with a multitude of biological targets. This has led to their incorporation into a wide array of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and various agents targeting kinases, proteases, and other enzymes.[1] The carboxylic acid moiety, in particular, serves as a critical pharmacophore, often acting as a key binding element, a handle for further derivatization, or a means to improve the pharmacokinetic properties of a molecule.

This guide provides an in-depth exploration of robust and versatile experimental protocols for the synthesis of pyrazole carboxylic acids. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices to empower researchers to adapt and troubleshoot these procedures. The protocols described herein are designed to be self-validating, supported by authoritative literature, and presented with the clarity required for successful implementation in a research setting.

Strategic Approaches to Pyrazole Carboxylic Acid Synthesis

The synthesis of pyrazole carboxylic acids can be broadly categorized into two main strategies:

-

Direct Construction of the Pyrazole Ring with a Pre-installed Carboxylic Acid or Ester Functionality: This is often the most efficient approach, utilizing methods like the Knorr synthesis, 1,3-dipolar cycloadditions, and multicomponent reactions.

-

Functional Group Interconversion on a Pre-formed Pyrazole Ring: This strategy involves the synthesis of a pyrazole core with a precursor functional group (e.g., an alkyl or cyano group) that is subsequently converted to a carboxylic acid.

This document will detail validated protocols for each of these strategic approaches.

Protocol 1: Knorr Synthesis of Pyrazole-3-Carboxylates

The Knorr pyrazole synthesis, first reported in 1883, remains a highly reliable and versatile method for the preparation of pyrazoles.[2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3] The regioselectivity of the reaction with unsymmetrical dicarbonyls is a key consideration, influenced by the electronic and steric nature of the substituents and the reaction pH.[4]

Mechanistic Insight: The "Why" Behind the Knorr Synthesis

The reaction proceeds via a well-established mechanism.[2] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This step is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate subsequently undergoes dehydration to yield the stable, aromatic pyrazole ring. The choice of which carbonyl is attacked first dictates the final regiochemistry of the product.

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a procedure for the synthesis of substituted pyrazole-3-carboxylates.[5]

Materials:

-

Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)

-

Hydrazine hydrate (99%, 1.0 eq)

-

Glacial acetic acid

-

Ethyl acetate

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a solution of ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of dicarbonyl), add hydrazine hydrate (1.0 eq) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux (80-90°C) for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Washing and Drying: Wash the filtered product with cold ethanol to remove any remaining acetic acid and unreacted starting materials. Dry the product under vacuum.

-

Recrystallization: If necessary, recrystallize the crude product from ethyl acetate to afford the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.[5]

Characterization Data (for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate): [5]

-

Appearance: White crystalline solid

-

Melting Point: 130-132°C

-

FTIR (KBr, cm⁻¹): 3339 (N-H), 3051 (Ar C-H), 1651 (C=O), 1551 (C=C), 1218 (C-N)

-

¹H NMR (300 MHz, DMSO-d₆, δ): 2.32 (s, 1H, NH), 4.32-4.36 (m, 5H, ethyl), 7.12-7.56 (m, 6H, Ar-H)

-

MS (EIMS, m/z): 216.24 [M]⁺

| Substrate (Acetophenone Derivative) | Product | Yield | Reference |

| Acetophenone | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 72% | [5] |

| 4-Methoxyacetophenone | Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 78% | [5] |

| 4-Chloroacetophenone | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 69% | [5] |

Protocol 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocycles, including pyrazoles.[6] This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound) with a dipolarophile (such as an alkyne).[7][8] The regioselectivity is governed by the frontier molecular orbitals of the reactants.[9]

Mechanistic Insight: The "Why" Behind 1,3-Dipolar Cycloaddition

The reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[8] In the case of a diazo compound reacting with an alkyne, the terminal nitrogen of the diazo compound typically adds to the more electrophilic carbon of the alkyne.[7] The reaction is highly stereospecific, with the stereochemistry of the dipolarophile being retained in the product.[9] The initial cycloadduct is often a 3H-pyrazole, which rapidly tautomerizes to the more stable aromatic 1H- or 2H-pyrazole.[10]

Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Experimental Protocol: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is based on a one-pot, two-component reaction.[11]

Materials:

-

Phenylhydrazine (1.0 eq)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq)

-

Toluene

-

Dichloromethane (DCM)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq, e.g., 0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.0 eq, e.g., 0.28 g, 2 mmol) in a 1:1 mixture of toluene and DCM (10 mL).

-

Reaction: Stir the mixture at reflux for 2 hours. Monitor the reaction's completion using TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

-

Purification: Recrystallize the white solid from ethanol to yield the pure product.[11]

Characterization Data (for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate): [11]

-

Appearance: White solid

-

Melting Point: 188°C

-

¹H NMR (DMSO-d₆, δ): 12.16 (s, 1H, OH), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃)

-

FTIR (cm⁻¹): 3204 (O-H), 1728 (C=O ester)

| 1,3-Dipole | Dipolarophile | Product | Yield | Reference |

| Phenylhydrazine | Dimethyl acetylenedicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | High | [11] |

| Ethyl diazoacetate | Methyl propiolate | Mixture of ethyl 3- and 4-methoxycarbonyl-1H-pyrazole-5-carboxylates | 76% (major isomer) | [12] |

Protocol 3: Functional Group Interconversion - Oxidation of an Alkylpyrazole

Mechanistic Insight: The "Why" Behind Benzylic Oxidation

The oxidation of an alkyl group attached to an aromatic ring (the benzylic position) is facilitated by the stability of the intermediate radical or carbocation, which is resonance-stabilized by the aromatic ring. The reaction is believed to proceed via a free-radical mechanism, initiated by the abstraction of a benzylic hydrogen atom by the permanganate.[14] The reaction requires at least one hydrogen atom on the benzylic carbon. The alkyl chain is typically cleaved, leaving a carboxylic acid group directly attached to the ring.[14]

Caption: Workflow for the oxidation of an alkylpyrazole to a pyrazole carboxylic acid.

Experimental Protocol: Synthesis of Pyrazole-4-carboxylic acid from 4-Methylpyrazole

This is a general protocol for the oxidation of alkyl-substituted aromatic compounds.[13][14]

Materials:

-

4-Methylpyrazole (1.0 eq)

-

Potassium permanganate (KMnO₄) (approx. 3.0 eq)

-

Water

-

Sodium bisulfite (NaHSO₃) or isopropanol

-

Concentrated Hydrochloric Acid (HCl)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

pH paper or meter

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-methylpyrazole (1.0 eq) and water.

-

Addition of Oxidant: Heat the mixture to reflux. Slowly add solid potassium permanganate (approx. 3.0 eq) in portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.

-

Reaction: Continue heating at reflux until the purple color of the permanganate persists, indicating the consumption of the starting material. This may take several hours.

-

Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by the careful addition of a reducing agent such as solid sodium bisulfite or isopropanol until the purple color is completely discharged.

-

Work-up: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Acidification and Isolation: Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of ~2. The pyrazole-4-carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from water or an appropriate organic solvent can be performed for further purification.

| Substrate | Oxidizing Agent | Product | Yield | Reference |

| 4-Methylpyrazole | KMnO₄ | Pyrazole-4-carboxylic acid | Moderate | [15] |

| Toluene | KMnO₄ | Benzoic acid | High | [14] |

| Ethylbenzene | KMnO₄ | Benzoic acid | High | [14] |

Safety and Handling

Hydrazine and its Derivatives:

-

Hazards: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[16][17] They can cause severe burns upon contact with skin and eyes. Inhalation of vapors is harmful.[18]

-

Handling: Always handle hydrazine and its derivatives in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.[19]

-

Spills: In case of a spill, evacuate the area and absorb the spill with an inert material like sand or vermiculite. Do not use combustible materials.

-

Waste Disposal: Dispose of hydrazine waste in a dedicated, properly labeled hazardous waste container according to institutional guidelines.[17]

Potassium Permanganate (KMnO₄):

-

Hazards: Potassium permanganate is a strong oxidizing agent. It can cause fires or explosions upon contact with combustible materials.[20] It is also a skin and eye irritant.

-

Handling: Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Keep away from heat and combustible materials. When grinding, ensure the mortar and pestle are clean and dry to prevent accidental reactions.[20]

-

Quenching: Excess KMnO₄ can be quenched by adding a reducing agent like sodium bisulfite or isopropanol.[21] This should be done carefully as the reaction can be exothermic.

Diazo Compounds (e.g., from Diazald®):

-

Hazards: Diazo compounds, especially diazomethane, are toxic and potentially explosive. They should be generated and used in situ whenever possible.

-

Handling: Use specialized glassware designed for diazomethane generation. Work behind a safety shield in a fume hood. Avoid ground glass joints and any surfaces that could cause friction.

-

Quenching: Excess diazo compounds can be quenched by the careful addition of acetic acid.

References

-

Al-Hourani, B. J., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M911. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

-

Wikipedia. (2023). Knorr pyrrole synthesis. [Link]

-

Wikipedia. (2023). Diazoalkane 1,3-dipolar cycloaddition. [Link]

-

Mishra, A., et al. (2021). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. [Link]

-

Reddit. (2018). Potassium Permanganate consumption? Safety help. [Link]

-

Journal of the American Chemical Society. (n.d.). Regioselectivity and reactivity in the 1,3-dipolar cycloadditions of diazonium betaines (diazoalkanes, azides, and nitrous oxide). [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

-

Vinciarelli, G., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.).

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. [Link]

-

The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Taddei, M., et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry Europe. [Link]

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Pacific Northwest National Laboratory. (n.d.). Individual Reactions of Permanganate and Various Reductants. [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]

-

El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5621-5624. [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o468. [Link]

- Google Patents. (n.d.).

-

Vuluga, D., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(2), 156-159. [Link]

-

Janin, Y. L. (2014). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 11(3), 275-288. [Link]

-

El-Subbagh, H. I., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(1), 108. [Link]

-

University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

Flinn Scientific. (n.d.). The Reaction of Potassium Permanganate with Glycerin. [Link]

-

Al-Ayed, A. S., et al. (2020). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. Molecules, 25(11), 2697. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. European Journal of Organic Chemistry, 2014(20), 4219-4227. [Link]

-